
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. It has been used as a tool compound for studying the role of protein kinases in various cellular processes. Additionally, it has been used as a starting material for the synthesis of various biologically active compounds.
Mécanisme D'action
The mechanism of action of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol involves the inhibition of protein kinases. This compound has been shown to selectively inhibit the activity of certain protein kinases, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol depend on the specific protein kinase that is inhibited. This compound has been shown to have anti-proliferative effects on cancer cells by inhibiting the activity of certain protein kinases that are overexpressed in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of protein kinases that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol in lab experiments is its selectivity towards certain protein kinases. This allows for more precise targeting of specific cellular processes. However, one limitation of using this compound is its potential off-target effects on other protein kinases.
Orientations Futures
There are several future directions for the research of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol. One potential direction is the development of more potent and selective protein kinase inhibitors based on the structure of this compound. Additionally, this compound could be used as a starting material for the synthesis of novel biologically active compounds. Finally, further research is needed to fully understand the potential applications of this compound in various fields of research.
Méthodes De Synthèse
The synthesis of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol involves a multi-step process that starts with the reaction of 2,4-dichloroaniline with 2,2,2-trifluoroethanol in the presence of a catalyst. The resulting product is then treated with phosphorus oxychloride and potassium hydroxide to form the intermediate 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole. Finally, the intermediate is reacted with water to yield 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol.
Propriétés
Numéro CAS |
19690-31-4 |
|---|---|
Nom du produit |
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol |
Formule moléculaire |
C8H3Cl2F3N2O |
Poids moléculaire |
271.02 g/mol |
Nom IUPAC |
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C8H3Cl2F3N2O/c9-2-1-3-5(6(16)4(2)10)15-7(14-3)8(11,12)13/h1,16H,(H,14,15) |
Clé InChI |
WVLSHVZSPKMARB-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1Cl)Cl)O)N=C(N2)C(F)(F)F |
SMILES canonique |
C1=C2C(=C(C(=C1Cl)Cl)O)N=C(N2)C(F)(F)F |
Autres numéros CAS |
19690-31-4 |
Synonymes |
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



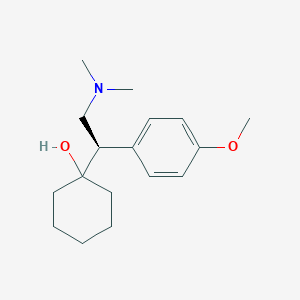
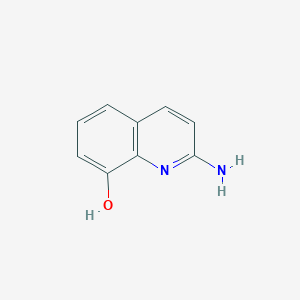
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)

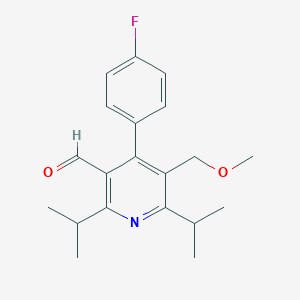
![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
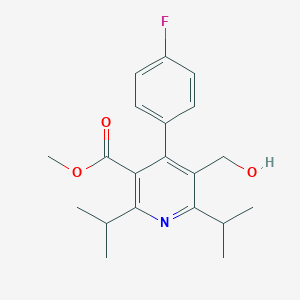
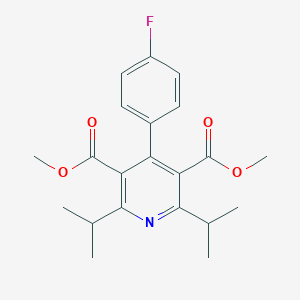
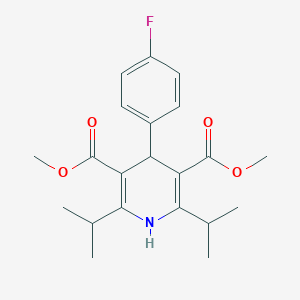
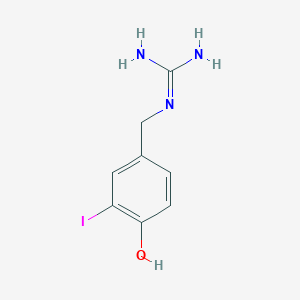
![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)
![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)

![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)